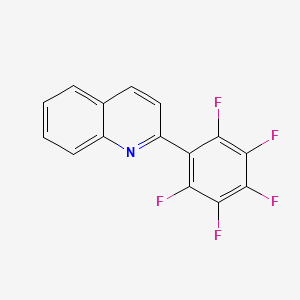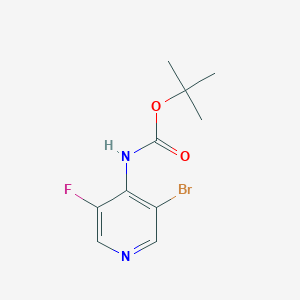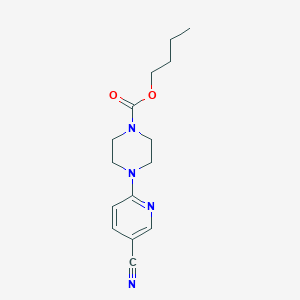![molecular formula C17H28O2Si B11837505 Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- CAS No. 313279-15-1](/img/structure/B11837505.png)
Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- is a complex organic compound with a unique structure that includes a benzaldehyde core substituted with a tris(1-methylethyl)silyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- typically involves the reaction of benzaldehyde with a suitable silylating agent. One common method is the use of tris(1-methylethyl)silyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4-[[[tris(1-methylethyl)silyl]oxy]methyl]benzoic acid.
Reduction: 4-[[[tris(1-methylethyl)silyl]oxy]methyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- involves its interaction with various molecular targets. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: The parent compound, which lacks the silyl group and has different reactivity and applications.
4-Isopropylbenzaldehyde: Similar structure but with an isopropyl group instead of the silyl group.
4-Methylbenzaldehyde: Another similar compound with a methyl group instead of the silyl group.
Uniqueness
Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]- is unique due to the presence of the tris(1-methylethyl)silyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it valuable in various synthetic applications.
Eigenschaften
CAS-Nummer |
313279-15-1 |
|---|---|
Molekularformel |
C17H28O2Si |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
4-[tri(propan-2-yl)silyloxymethyl]benzaldehyde |
InChI |
InChI=1S/C17H28O2Si/c1-13(2)20(14(3)4,15(5)6)19-12-17-9-7-16(11-18)8-10-17/h7-11,13-15H,12H2,1-6H3 |
InChI-Schlüssel |
XLQZQSKKECIORD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B11837433.png)

![1-[(2,3-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine](/img/structure/B11837448.png)
![3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline](/img/structure/B11837460.png)

![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-phenyl-](/img/structure/B11837470.png)
![Hexanamide, 6-cyano-3,5-dihydroxy-N,N-diphenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B11837478.png)
![7-Bromo-2-ethoxy-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11837481.png)





